molecular formula C13H10IN3O2S B2939147 N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide CAS No. 685108-43-4

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide

Cat. No.: B2939147
CAS No.: 685108-43-4
M. Wt: 399.21
InChI Key: LYUMCICBLJAVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indazol-4-yl)-4-iodobenzenesulfonamide is a sulfonamide derivative featuring an indazole core substituted at the 4-position with a 4-iodobenzenesulfonamide group. Sulfonamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O2S/c14-9-4-6-10(7-5-9)20(18,19)17-13-3-1-2-12-11(13)8-15-16-12/h1-8,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUMCICBLJAVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The sulfonamide group can be introduced through sulfonylation reactions using sulfonyl chlorides . The iodophenyl group is typically introduced via iodination reactions using iodine or iodinating agents .

Industrial Production Methods

Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, Cu(OAc)2-catalyzed cyclization reactions are commonly used to form the indazole core . These methods are scalable and can be optimized for large-scale production.

Mechanism of Action

The mechanism of action of N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that are crucial for cell growth and proliferation . This makes it a promising candidate for the development of anticancer therapies.

Comparison with Similar Compounds

N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide (3a)
  • Synthesis: Prepared via reaction of 4-nitro-1H-indazole with toluenesulfonyl chloride in ethanol/water, yielding 83% after purification .
  • Properties : Melting point 203–205°C; characterized by ¹H/¹³C NMR, IR (C=O at 1663–1682 cm⁻¹), and HRMS .
  • Reactivity: Undergoes regioselective C7 bromination with N-bromosuccinimide (NBS) at 80°C in DMF, yielding 84% mono-brominated product (5a) and 10% di-brominated byproduct (6a) .
N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide
  • Activity : Demonstrates antiproliferative effects against human and murine cell lines, highlighting the role of sulfonamides in cancer research .
N-(Cyclopentyl(morpholino)methylene)-4-iodobenzenesulfonamide (3k)
  • Synthesis : Synthesized via 1,3-dipolar cycloaddition; melting point 220–222°C, higher than methyl-substituted analogs due to iodine’s molecular weight and halogen bonding .
  • Spectroscopy : IR bands at 1346 cm⁻¹ (SO₂) and 579 cm⁻¹ (C–I); ¹H NMR confirms aryl proton environments .
4-Iodo-N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide
  • Bioactivity : Potent VIM-2 metallo-β-lactamase inhibitor (Ki = 1.4 µM), underscoring the 4-iodo group’s role in enzyme binding .

Physicochemical Properties

Compound Substituent Melting Point (°C) Key Spectral Features (IR, NMR)
Target (4-Iodo derivative) I Not reported Expected SO₂ (1346 cm⁻¹), C–I (579 cm⁻¹)
3a (Methyl) CH₃ 203–205 C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)
3k (Iodo analog) I 220–222 SO₂ (1346 cm⁻¹), C–I (579 cm⁻¹)
Methoxy derivative OCH₃ Not reported Antiproliferative activity
  • Halogen Effects : Iodine’s large atomic radius and polarizability enhance intermolecular interactions (e.g., halogen bonding), likely increasing melting points compared to methyl or methoxy analogs .

Reactivity and Functionalization

  • Bromination : Methyl-substituted 3a undergoes regioselective C7 bromination under thermal conditions (80°C), whereas iodine’s steric bulk may hinder similar reactivity or redirect electrophilic substitution .

Biological Activity

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide is a compound of significant interest in pharmaceutical research, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an indazole moiety and a sulfonamide group, which are known to confer various biological activities. The presence of iodine enhances its reactivity and potential as a pharmacological agent.

Research indicates that compounds similar to this compound often act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer biology. The indazole scaffold has been recognized as an effective hinge-binding template for these inhibitors, targeting pathways involved in tumor growth and metastasis .

Anticancer Properties

This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of RTKs : The compound is suggested to inhibit key RTKs such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are implicated in angiogenesis and tumor progression .
  • Apoptosis Induction : Studies indicate that similar compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The sulfonamide group may also contribute to anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This is particularly relevant in diseases characterized by chronic inflammation.

Preclinical Models

  • Xenograft Tumor Models : In studies involving human fibrosarcoma xenografts, compounds structurally related to this compound demonstrated significant tumor growth inhibition. For instance, a related compound was evaluated in an estradiol-induced mouse model, showing promising results in reducing tumor size .
  • Pharmacokinetics : Research has highlighted favorable pharmacokinetic profiles for similar compounds, indicating effective absorption and distribution within biological systems. This enhances their potential for clinical use.

Data Table

Activity Mechanism Model/Study Outcome
AnticancerInhibition of RTKsHuman fibrosarcoma xenograft modelSignificant tumor growth inhibition
Apoptosis inductionActivation of caspase pathwaysIn vitro cancer cell linesIncreased apoptosis
Anti-inflammatoryModulation of cytokine releaseAnimal modelsReduced inflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.